3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
Description
Properties
IUPAC Name |
3-[(4-nitropyrazol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-11(16)9-3-1-2-8(4-9)6-13-7-10(5-12-13)14(17)18/h1-5,7H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXCLKKKDQFNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the reaction of 4-nitro-1H-pyrazole with benzyl bromide under basic conditions to form the intermediate 4-nitro-1H-pyrazol-1-ylmethylbenzene. This intermediate is then subjected to oxidation using potassium permanganate or a similar oxidizing agent to yield the final product .
Industrial Production Methods
The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under basic conditions.
Major Products Formed
Reduction of the Nitro Group: 3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid.
Electrophilic Substitution: Various substituted benzoic acids depending on the electrophile used.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biochemistry: In the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzoic Acid
- Molecular Formula : C₁₁H₉N₃O₄ (identical to RB14)
- Key Difference : The nitro group is located at the 3-position of the pyrazole ring instead of the 4-position.
- Implications: While the molecular weight and formula match RB14, the altered nitro position likely affects electronic distribution and steric interactions.
4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic Acid
- Molecular Formula : C₁₂H₁₁N₃O₅
- Key Difference : A methoxy (-OCH₃) group is added at the 4-position of the benzoic acid moiety.
- However, its biological activity remains uncharacterized in the provided evidence .
Functionalized Pyrazole Derivatives
3-[(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl]benzoic Acid
- Molecular Formula : C₁₃H₁₁F₃N₂O₂
- Key Features : Incorporates a trifluoromethyl (-CF₃) group at the 3-position and a methyl group at the 5-position of the pyrazole.
- Implications : The -CF₃ group is strongly electron-withdrawing, which may increase metabolic stability and lipophilicity. This compound’s applications are unspecified in the evidence, but such modifications are common in antimicrobial and anticancer agents .
4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic Acid
- Molecular Formula : C₁₀H₇BrN₃O₄
- Key Features : Contains a bromo (-Br) substituent at the 4-position and a nitro group at the 3-position of the pyrazole.
- Its molecular weight (326.10 g/mol) is significantly higher than RB14, which could influence pharmacokinetics .
Physicochemical Properties
- RB14 : Polar surface area and solubility are influenced by the nitro group and carboxylic acid moiety. Its exact LogP value is unreported, but the nitro group likely reduces lipophilicity compared to alkylated analogs.
Biological Activity
3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The compound, with the molecular formula and a molecular weight of approximately 247.21 g/mol, features a benzoic acid moiety linked to a pyrazole ring that is substituted with a nitro group. This structural configuration is crucial for its pharmacological properties.
The synthesis of this compound typically involves the reaction of 4-nitro-1H-pyrazole with benzyl bromide under basic conditions to form an intermediate, which is subsequently oxidized to yield the final product. This process can be optimized for yield and purity through careful control of reaction conditions and purification steps .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Biological Activities
Research indicates that compounds similar to this compound exhibit significant activity against various cancer cell lines, suggesting potential anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of several cancer types, including lung, colorectal, and breast cancer cells .
Table 1: Biological Activities of this compound
| Activity | Type | Target | Effect |
|---|---|---|---|
| Anticancer | In vitro | Various cancer cell lines | Inhibition of cell proliferation |
| Anti-inflammatory | Enzyme inhibition | Cyclooxygenase (COX) | Reduced inflammation |
| Antimicrobial | Bacterial inhibition | Specific bacterial strains | Inhibition of bacterial growth |
Case Studies
- Anticancer Activity : A study evaluated the effects of various pyrazole derivatives on cancer cell lines. It was found that this compound exhibited significant antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, indicating its potential as an anticancer agent .
- Anti-inflammatory Properties : The compound's interaction with cyclooxygenase enzymes has been investigated to understand its anti-inflammatory mechanisms. Preliminary results suggest that it may inhibit COX activity, leading to reduced production of pro-inflammatory mediators.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrazole derivatives. For example, variations in substituents on the pyrazole ring can significantly affect binding affinity and selectivity for biological targets .
Table 2: Structural Variants and Their Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-nitrophenyl)benzoic acid | Nitro group on phenyl | Antimicrobial |
| 5-Methyl-4-nitro-1H-pyrazole | Methylated pyrazole variant | Different anticancer profile |
| 4-Amino-3-methylbenzoic acid | Amino group instead of nitro | Enhanced solubility |
Q & A
What are the established synthetic methodologies for preparing 3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid?
Basic Research Question
The synthesis typically involves coupling a pyrazole derivative with a benzoic acid scaffold. A common approach is the nucleophilic substitution of 4-nitro-1H-pyrazole with a bromomethylbenzoic acid derivative under basic conditions. For example, azide coupling reactions using methylene chloride as a solvent and trifluoroacetic acid as a catalyst have been employed to attach pyrazole moieties to aromatic acids . Purification often utilizes flash chromatography (e.g., cyclohexane/ethyl acetate gradients) to achieve >95% purity .
What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Basic Research Question
Key techniques include:
- 1H/13C NMR : To verify substituent positions and aromatic integration patterns. For example, pyrazole protons typically appear as singlets (δ 5.93 ppm), while benzoic acid protons resonate as multiplet clusters (δ 7.61–7.78 ppm) .
- Mass Spectrometry (EI/HRMS) : Confirms molecular weight (e.g., calculated m/z 224.0805 for intermediates) .
- IR Spectroscopy : Detects functional groups like nitro (1520–1350 cm⁻¹) and carboxylic acid (1700–1680 cm⁻¹) stretches .
- HPLC/Purity Assays : Ensure ≥95% purity, particularly for biological studies .
How does this compound modulate γ-globin gene transcription in erythroid cells?
Advanced Research Question
The compound (referred to as RB14) acts as a short-chain fatty acid derivative, recruiting erythroid Krüppel-like factor (EKLF) to the γ-globin promoter. This mechanism bypasses β-globin activation, as shown via chromatin immunoprecipitation (ChIP) assays. EKLF knockdown abolishes γ-globin induction, confirming its role as a co-activator. No significant changes in EKLF protein levels occur, suggesting post-translational modification or co-factor recruitment .
What experimental challenges arise in crystallographic studies of this compound?
Advanced Research Question
Crystallization is complicated by the compound’s flexibility (rotatable methylene linker) and nitro group polarity. SHELX software (e.g., SHELXL/SHELXS) is often used for refinement, but high-resolution data (≤1.0 Å) is critical to resolve disorder. Twinning or poor diffraction may require alternative crystallization solvents (e.g., DMSO/water mixtures) .
How do structural modifications (e.g., halogen substitution) influence antimicrobial activity?
Advanced Research Question
Replacing the nitro group with halogens (e.g., Cl, F) alters electron-withdrawing effects and bioavailability. For example, 4-chloro analogs show enhanced antimicrobial activity against S. aureus (MIC ~8 µg/mL) compared to nitro derivatives, likely due to improved membrane permeability. Hydrazone derivatives of related benzoic acids also exhibit activity via chelation of microbial metalloenzymes .
What methodologies resolve contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies in IC₅₀ values may stem from assay conditions (e.g., cell line variability, serum concentration). Standardization using:
- Dose-Response Curves : Test multiple concentrations (1 nM–100 µM) in triplicate.
- Positive Controls : Compare to known γ-globin inducers (e.g., hydroxyurea).
- siRNA Validation : Confirm target specificity (e.g., EKLF knockdown in erythroid progenitors) .
How is computational modeling used to predict binding interactions of this compound?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) predicts binding to the EKLF-DNA complex or γ-globin promoter regions. Simulations suggest the nitro group forms hydrogen bonds with lysine residues (K288, K332), stabilizing co-activator recruitment. MD simulations (100 ns) assess stability of these interactions .
What are the limitations of current synthetic routes for scaling up production?
Advanced Research Question
Low yields (~30%) in azide coupling steps and hazardous intermediates (e.g., trimethylsilyl azide) hinder scalability. Optimized routes employ flow chemistry for safer azide handling and microwave-assisted synthesis to reduce reaction times (from 16 h to 2 h) .
How does this compound compare to other γ-globin inducers in preclinical studies?
Advanced Research Question
RB14 shows superior specificity for γ-globin versus β-globin (≥10-fold difference in promoter recruitment) compared to histone deacetylase inhibitors (e.g., vorinostat). However, its short half-life (<2 h) in plasma necessitates prodrug formulations for in vivo efficacy .
What strategies mitigate toxicity in cell-based assays?
Advanced Research Question
Cytotoxicity (CC₅₀ ~50 µM) is addressed by:
- Structural Optimization : Replace the nitro group with less reactive substituents (e.g., methoxy).
- Nanoparticle Encapsulation : Enhances cellular uptake and reduces effective dose.
- Metabolic Profiling : Identify and block pathways generating reactive intermediates (e.g., nitroreductase-mediated activation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
